molecular formula C16H17BrFN3O B6440496 2-(2-bromo-4-fluorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one CAS No. 2548989-31-5

2-(2-bromo-4-fluorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

Cat. No.: B6440496
CAS No.: 2548989-31-5
M. Wt: 366.23 g/mol
InChI Key: YITHBQYMMFLPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by a 2-bromo-4-fluorophenyl group attached to an ethanone scaffold, further substituted with a 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine moiety. The 4-methylpyrazole group may contribute to metal coordination or π-π stacking interactions.

Properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFN3O/c1-11-6-19-21(7-11)10-12-8-20(9-12)16(22)4-13-2-3-14(18)5-15(13)17/h2-3,5-7,12H,4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITHBQYMMFLPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)CC3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents Heterocycle Core Molecular Weight (g/mol) Reference
2-(2-bromo-4-fluorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one 2-Br, 4-F phenyl; 4-Me pyrazole; azetidine Azetidine-ethanone ~393.3 (estimated) Target Compound
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one 4-Cl phenyl; 4-Me pyrazole Ethanone 264.7
4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 4-Br; 4'-Cl phenyl; 1,5-dimethyl pyrazolone Pyrazolone 301.3
(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-yl)methanol 4-Br phenyl; 2,4-diF phenyl; hydroxymethyl pyrazole Pyrazole 365.2
[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2-benzyloxy-1-hydroxyethyl)phenyl]methanone 4-F phenyl; amino pyrazole; benzyloxy-hydroxy Methanone-pyrazole ~465.5 (estimated)

Key Observations:

  • Substituent Diversity : The target compound’s 2-bromo-4-fluorophenyl group is distinct from the 4-chlorophenyl () or 2,4-difluorophenyl () substituents in analogs. The 4-methylpyrazole is shared with , but the azetidine ring is unique.
  • Heterocyclic Core: Unlike pyrazolone () or simple pyrazole () cores, the azetidine-ethanone scaffold in the target compound may enhance metabolic stability due to reduced ring strain compared to smaller heterocycles .

Physicochemical Properties

  • Lipophilicity: The bromo and fluoro substituents increase logP compared to non-halogenated analogs. The azetidine’s polar N-atom may reduce logP slightly, balancing hydrophobicity .
  • Hydrogen Bonding : The azetidine’s tertiary amine and pyrazole’s N-atoms provide H-bond acceptors, similar to compounds in but distinct from pyrazolone derivatives (), which lack basic N-atoms.

Bioactivity Implications

  • Structural Clustering : suggests that compounds with similar substituents (e.g., halogenated phenyl groups) cluster in bioactivity profiles, often targeting kinases or GPCRs .
  • Azetidine vs. Pyrazole : The azetidine’s rigidity may confer selectivity for targets requiring precise spatial arrangement, contrasting with flexible analogs like .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.